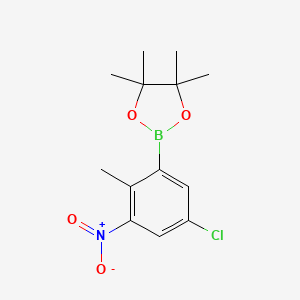
5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377607-14-0 and a molecular weight of 297.55 . It is a valuable building block in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. For example, they can be used in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups . A specific reaction involving this compound is the catalytic protodeboronation, paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
BS-33659: is utilized in the synthesis of various pharmaceutical compounds due to its ability to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are essential in constructing complex molecular structures found in many drugs.
Development of Diagnostic Reagents
The compound’s boronic acid moiety can bind to saccharides, which is beneficial in developing diagnostic reagents. These reagents can be used to detect glucose levels in blood, playing a crucial role in diabetes management .
Material Science Research
In material science, BS-33659 contributes to the creation of novel polymers and coatings. Its chemical structure allows it to act as a monomer that can be polymerized or co-polymerized to form materials with specific properties .
Catalysis
BS-33659: serves as a catalyst or a catalyst ligand in various chemical reactions. Its stability and reactivity under certain conditions make it suitable for catalytic applications, particularly in speeding up organic transformation processes .
Drug Delivery Systems
The compound has potential applications in drug delivery systems. For instance, it can be used to create ROS-responsive multifunctional nanoparticles for targeted drug delivery, as seen in treatments for periodontitis .
Agricultural Chemistry
In agricultural chemistry, BS-33659 can be used to synthesize compounds that act as growth regulators or pesticides. Its ability to form stable complexes with various molecules makes it valuable in this field .
Environmental Science
This compound is also significant in environmental science research, where it can be used to develop sensors for monitoring pollutants. The boronic acid group’s affinity for binding with specific molecules is advantageous for detecting environmental contaminants .
Bioconjugation Techniques
Lastly, BS-33659 is applied in bioconjugation techniques. It can be used to attach biomolecules to various surfaces or other molecules, which is essential in biomedical research and diagnostics .
properties
IUPAC Name |
2-(5-chloro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZLIQBKIVYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
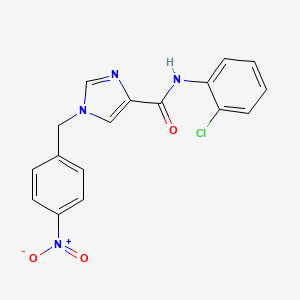

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)
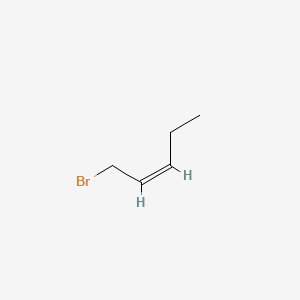
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)
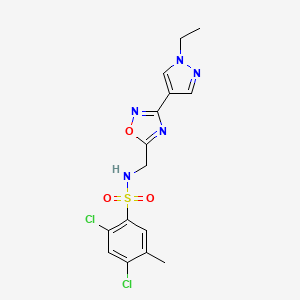
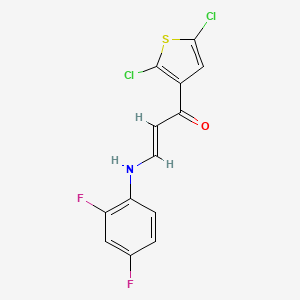
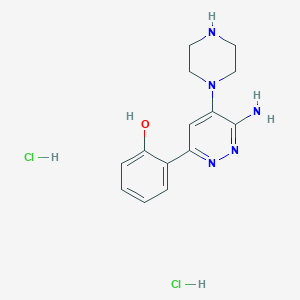
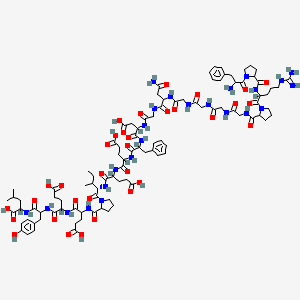
![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)
